Quinidine N-Oxide
Quinidine N-Oxide
Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in quinidine N-oxide formation.
Brand Name:
Vulcanchem
CAS No.:
70116-00-6
VCID:
VC0023188
InChI:
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1
SMILES:
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Molecular Formula:
C20H24N2O3
Molecular Weight:
340.4 g/mol
Quinidine N-Oxide
CAS No.: 70116-00-6
Reference Standards
VCID: VC0023188
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
CAS No. | 70116-00-6 |
---|---|
Product Name | Quinidine N-Oxide |
Molecular Formula | C20H24N2O3 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Standard InChI | InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 |
Standard InChIKey | WVDIZKMXQMCCAA-ROCUERRRSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Appearance | Assay:≥95%A solid |
Description | Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in quinidine N-oxide formation. |
Synonyms | (9S)-6’-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide; |
PubChem Compound | 23622544 |
Last Modified | Dec 23 2021 |
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